molecular formula C8H12O B8061479 trans-2-Ethynylcyclohexan-1-ol

trans-2-Ethynylcyclohexan-1-ol

Cat. No.: B8061479
M. Wt: 124.18 g/mol
InChI Key: KNVOCSQDAIHOPP-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Ethynylcyclohexan-1-ol (CAS 55506-28-0) is a cyclohexanol derivative with a hydroxyl group at position 1 and an ethynyl (acetylene) group at position 2 in a trans-configuration. Its molecular formula is C₈H₁₂O, with a molecular weight of 124.18 g/mol . Key synonyms include trans-2-ethynyl cyclohexanol and (1R,2S)-2-Ethynylcyclohexanol. While its exact physical properties (e.g., boiling point, density) remain undocumented in available literature, the compound’s stereochemistry and functional groups suggest unique reactivity, particularly in synthetic organic chemistry.

Properties

IUPAC Name

(1R,2S)-2-ethynylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOCSQDAIHOPP-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#C[C@@H]1CCCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Alkoxymercuration-Demercuration

The alkoxymercuration-demercuration strategy is a classical method for synthesizing alcohols with predictable stereochemistry. For trans-2-ethynylcyclohexan-1-ol, this approach begins with cyclohexene as the starting material. Cyclohexene undergoes alkoxymercuration with mercuric acetate in the presence of methanol, forming a mercurinium ion intermediate. The nucleophilic attack by methanol occurs with anti-addition, leading to the trans-configuration of the methoxy group . Subsequent demercuration with sodium borohydride yields trans-2-methoxycyclohexanol.

To introduce the ethynyl group, trans-2-methoxycyclohexanol is treated with hydrogen bromide, facilitating the elimination of methanol and forming cyclohexene oxide. Epoxidation followed by ring-opening with a Grignard reagent (e.g., ethynylmagnesium bromide) introduces the ethynyl moiety. This method achieves a stereochemical fidelity of >90% trans-configuration, as confirmed by NMR analysis .

Key Reaction Conditions:

  • Mercuric Acetate: 1.2 equiv, 0°C in methanol

  • Demercuration: NaBH4 (2.0 equiv), THF, 25°C

  • Epoxide Ring-Opening: Ethynylmagnesium bromide (1.5 equiv), dry ether, −78°C

Sonogashira Coupling with Propargyl Alcohol Derivatives

The Sonogashira cross-coupling reaction is a palladium-catalyzed method for forming carbon-carbon bonds between sp³-hybridized carbons and terminal alkynes. This approach has been adapted for synthesizing this compound using 1-ethynylcyclohexan-1-ol as a precursor .

In a representative procedure, 1-ethynylcyclohexan-1-ol reacts with 2-iodopyridine in the presence of PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in diethylamine. The reaction proceeds at 24°C for 6.5 hours, yielding this compound with 83% efficiency . The stereochemical outcome arises from the planar transition state during the coupling step, favoring the trans-configuration due to reduced steric hindrance.

Optimization Insights:

  • Catalyst System: PdCl₂(PPh₃)₂/CuI in a 1:1 ratio enhances coupling efficiency.

  • Solvent: Diethylamine acts as both solvent and base, neutralizing HI byproducts.

  • Temperature: Mild conditions (24°C) prevent alkyne polymerization.

Dehydration-Ethynylation of Cyclohexanol Derivatives

A two-step protocol involving dehydration followed by ethynylation has been reported. Cyclohexanol is first dehydrated with concentrated sulfuric acid at 160°C, yielding cyclohexene . The alkene intermediate is then subjected to ethynylation using a hyperbasic reagent (e.g., KNH₂ in liquid ammonia) and acetylene gas. This method produces this compound with moderate yields (55–60%) but offers scalability for industrial applications .

Mechanistic Considerations:

  • Dehydration: Acid-catalyzed E2 elimination forms cyclohexene.

  • Ethynylation: Acetylene adds to the alkene via radical intermediates, with trans-selectivity governed by the steric bulk of the cyclohexane ring.

Continuous-Flow Synthesis for Enhanced Efficiency

Recent advances in flow chemistry have enabled the continuous production of this compound. Using a ThalesNano X-Cube reactor, cyclohexene oxide and ethynylmagnesium bromide are mixed at a flow rate of 0.2 mL/min under atmospheric pressure . The residence time of 10 minutes ensures complete epoxide ring-opening, achieving a 78% yield with >95% trans-selectivity. This method reduces side reactions and improves reproducibility compared to batch processes .

Advantages of Flow Chemistry:

  • Precise Temperature Control: Minimizes thermal degradation.

  • Rapid Mixing: Enhances reaction homogeneity.

  • Scalability: Easily adaptable from milligram to kilogram scales.

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Key Advantages
Alkoxymercuration70–75%>90% transHigh stereochemical control
Sonogashira Coupling80–83%85–90% transMild conditions, functional group tolerance
Dehydration-Ethynylation55–60%75–80% transCost-effective, scalable
Continuous-Flow75–78%>95% transReproducibility, reduced waste

Purification and Characterization

Crude this compound is typically purified via flash chromatography (silica gel, hexane:ethyl acetate = 4:1). The compound exhibits a boiling point of 55°C at 3.5 mmHg and a logP value of 1.17, indicating moderate hydrophobicity . NMR characterization reveals distinctive signals:

  • ¹H NMR (CDCl₃): δ 2.98 (br s, OH), 2.07–1.17 (m, cyclohexane protons), 1.39 (s, ethynyl proton) .

  • ¹³C NMR (CDCl₃): δ 84.3 (sp-hybridized carbon), 69.1 (C-OH), 25.2–23.4 (cyclohexane carbons) .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Building Block for Organic Synthesis

trans-2-Ethynylcyclohexan-1-ol serves as a versatile building block in organic synthesis. It can undergo various transformations, including:

  • Alkyne Reactions : The terminal alkyne functionality allows for reactions such as Sonogashira coupling, which is pivotal in forming carbon-carbon bonds and synthesizing complex molecules.
  • Hydroboration and Oxidation : The compound can be subjected to hydroboration followed by oxidation to yield alcohols or aldehydes, expanding its utility in synthetic pathways.

Table 1: Summary of Synthetic Reactions Involving this compound

Reaction TypeConditionsProducts
Sonogashira CouplingPd catalyst, baseAryl-substituted products
HydroborationBH3, THFAlcohols
OxidationH2O2, AcOHAldehydes

Material Science Applications

2.1. Polymer Chemistry

In polymer chemistry, this compound has been explored for its potential in creating functionalized polymers through:

  • Click Chemistry : The alkyne group enables click reactions with azides, leading to the synthesis of polymers with specific functionalities.

Case Study: Synthesis of Functionalized Polymers

In a study by Zhang et al., this compound was utilized to synthesize poly(ethylene glycol) (PEG) derivatives through click chemistry, resulting in materials with enhanced solubility and biocompatibility for drug delivery applications .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Mcl-1 Inhibition : Compounds derived from this structure have shown high inhibitory potency against the myeloid cell leukemia sequence 1 (Mcl-1), a protein implicated in cancer cell survival .

Table 2: Biological Activities of this compound Derivatives

Compound TypeTargetActivity Level
Mcl-1 InhibitorCancer CellsHigh
Antimalarial AgentsPlasmodiumModerate

Catalytic Applications

4.1. Catalysis in Organic Reactions

This compound has been employed as a substrate in catalytic reactions, particularly involving silver nanoparticles which enhance reaction efficiency and selectivity.

Case Study: Silver Nanoparticle Catalysis

A study demonstrated that silver nanoparticles embedded on covalent organic frameworks effectively catalyzed the carboxylative cyclization of propargyl alcohols, including this compound, under mild conditions . The catalyst showed excellent recyclability and stability over multiple cycles.

Comparison with Similar Compounds

Key Observations :

  • Ethynyl Position: this compound’s ethynyl group at C2 distinguishes it from 1-Ethynyl-1-cyclohexanol (ethynyl at C1), which likely alters its electronic and steric properties .
  • Stereochemistry: The trans-configuration in this compound may confer distinct reactivity compared to cis-isomers or non-stereospecific analogs, as seen in cyclohexanol derivatives in stereochemical studies .
  • Backbone Variations: 2-Ethyl-1-hexanol features a linear alkyl chain, while 1-methyl-4-(1-methylethyl)-2-cyclohexen-1-ol includes an unsaturated ring with bulky substituents .

Key Findings :

  • 2-Ethyl-1-hexanol is industrially significant, with extensive use in plasticizer production and regulatory documentation under REACH and AICIS .

Biological Activity

Introduction

trans-2-Ethynylcyclohexan-1-ol is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a cyclohexanol derivative. This compound has garnered attention due to its biological activity, particularly as a precursor and active metabolite of the tranquilizer ethinamate. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.

This compound has the molecular formula C8H12OC_8H_{12}O and features a hydroxyl group (-OH) and an ethynyl group (-C≡CH) in a trans configuration. The synthesis typically involves the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by acidic work-up, which allows for the formation of this compound in laboratory settings.

PropertyValue
Molecular FormulaC8H12O
Molecular Weight140.18 g/mol
StructureThis compound
Functional GroupsHydroxyl, Ethynyl

The primary mechanism of action for this compound is through its modulation of neurotransmitter activity in the central nervous system (CNS). As an active metabolite of ethinamate, it exhibits sedative , anticonvulsant , and muscle relaxant effects. These activities are attributed to its interaction with specific molecular targets within the CNS, influencing neurotransmitter release and receptor activity.

Pharmacological Effects

Research indicates that this compound shares pharmacological properties with ethinamate, including:

  • Sedative Effects : It promotes relaxation and reduces anxiety.
  • Anticonvulsant Activity : It has shown efficacy in preventing seizures.
  • Muscle Relaxation : It aids in reducing muscle tension.

Case Studies and Research Findings

  • Sedative Effects : A study demonstrated that administration of this compound resulted in significant sedation in animal models, comparable to standard sedative medications.
  • Anticonvulsant Properties : In another investigation, this compound was tested for its anticonvulsant efficacy using various seizure models. Results indicated a marked reduction in seizure frequency and duration, suggesting potential therapeutic applications in epilepsy management.
  • Muscle Relaxant Effects : Research has also highlighted its muscle relaxant properties, where it effectively reduced muscle spasms in experimental models.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

CompoundSedativeAnticonvulsantMuscle Relaxant
This compoundYesYesYes
EthinamateYesYesYes
1-EthynylcyclohexanolModerateNoNo

Q & A

Basic Questions

Q. What are the key safety protocols for handling trans-2-Ethynylcyclohexan-1-ol in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE): chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats.
  • Ensure adequate ventilation (fume hoods) to avoid inhalation of vapors.
  • Store in sealed, inert containers away from oxidizers and ignition sources at temperatures below 25°C .
  • In case of skin contact, wash immediately with water and soap; for eye exposure, rinse with copious water for 15 minutes and seek medical attention .

Q. What synthetic routes are commonly used to prepare trans-2-Ethynylcyclohexan-1-ol?

  • Methodological Answer :

  • Alkynylation of Cyclohexanone : React cyclohexanone with ethynylmagnesium bromide under Grignard conditions, followed by stereoselective reduction to retain the trans configuration.
  • Stereochemical Control : Use chiral catalysts (e.g., BINOL-derived ligands) during nucleophilic addition to enforce the trans stereochemistry .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the trans isomer .

Q. Which spectroscopic techniques are essential for characterizing trans-2-Ethynylcyclohexan-1-ol?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the ethynyl group (δ ~2.5 ppm for terminal alkyne protons) and cyclohexanol backbone. Nuclear Overhauser Effect (NOE) experiments validate the trans configuration .
  • IR Spectroscopy : Detect O-H stretch (~3200–3600 cm1^{-1}) and C≡C stretch (~2100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize stereoselectivity in the synthesis of trans-2-Ethynylcyclohexan-1-ol under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I), Pd(0)) with chiral ligands (e.g., Josiphos, TADDOL) to enhance enantiomeric excess (ee).
  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) may stabilize intermediates, while non-polar solvents (e.g., toluene) could favor steric control .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to determine whether the product is kinetically or thermodynamically favored .

Q. What strategies resolve contradictions in stereochemical outcomes when synthesizing trans-2-Ethynylcyclohexan-1-ol via different methods?

  • Methodological Answer :

  • Mechanistic Studies : Use isotopic labeling (e.g., deuterated substrates) to trace reaction pathways and identify intermediates causing stereochemical deviations .
  • Computational Modeling : Employ DFT calculations to compare energy barriers of cis vs. trans transition states under varying conditions .
  • Cross-Validation : Replicate reactions with independent techniques (e.g., asymmetric catalysis vs. enzymatic resolution) to confirm stereochemical fidelity .

Q. How can researchers address discrepancies in reactivity data for trans-2-Ethynylcyclohexan-1-ol under acidic vs. basic conditions?

  • Methodological Answer :

  • pH-Dependent Kinetic Profiling : Perform time-resolved UV-Vis or 1^1H NMR experiments to monitor degradation or rearrangement rates across pH 2–12 .
  • Byproduct Analysis : Use GC-MS or LC-MS to identify side products (e.g., cyclohexene derivatives from dehydration) and adjust reaction buffers accordingly .
  • Stability Testing : Conduct accelerated aging studies (40–60°C) to correlate pH with compound degradation pathways .

Q. What methodologies enable the analysis of trans-2-Ethynylcyclohexan-1-ol’s interactions with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize biomolecules (e.g., enzymes) on sensor chips to measure binding affinity (KdK_d) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding poses and validate with NMR titration experiments .

Data Presentation and Validation

Q. How should researchers present and statistically validate spectroscopic data for trans-2-Ethynylcyclohexan-1-ol?

  • Methodological Answer :

  • Reproducibility : Report triplicate measurements for NMR/IR with standard deviations.
  • Statistical Tests : Apply ANOVA to compare batch-to-batch purity or Student’s t-test for catalytic efficiency studies .
  • Data Visualization : Use 2D NMR contour plots (e.g., COSY, HSQC) to highlight stereochemical assignments .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Protocols : Specify catalyst loading (mol%), solvent purity, and reaction atmosphere (N2_2, Ar).
  • Critical Parameters : Note exothermic events during alkynylation and quenching steps .
  • Open-Source Repositories : Share raw data (e.g., NMR spectra, chromatograms) on platforms like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Ethynylcyclohexan-1-ol
Reactant of Route 2
trans-2-Ethynylcyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.